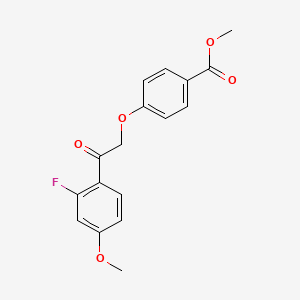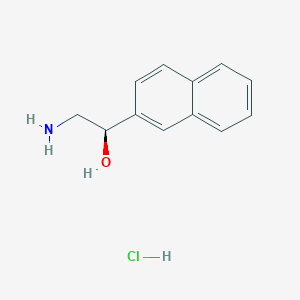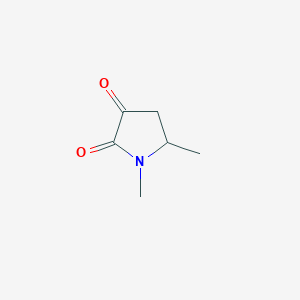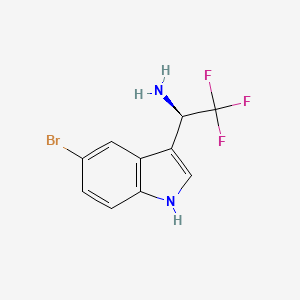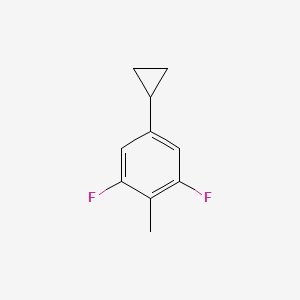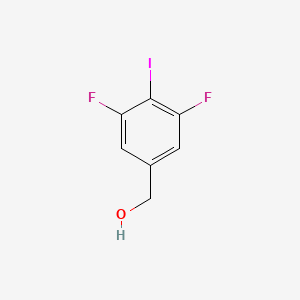
3,5-Difluoro-4-iodobenzenemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Difluoro-4-iodo-phenyl)-methanol is an organic compound with the molecular formula C7H5F2IO It is characterized by the presence of two fluorine atoms, one iodine atom, and a hydroxyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Difluoro-4-iodo-phenyl)-methanol typically involves the iodination of a difluorobenzene derivative followed by a reduction process. One common method includes the following steps:
Iodination: A difluorobenzene derivative is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodine atom at the para position relative to the fluorine atoms.
Reduction: The resulting iodinated compound is then subjected to a reduction reaction using a reducing agent like sodium borohydride to convert the carbonyl group to a hydroxyl group, yielding (3,5-Difluoro-4-iodo-phenyl)-methanol.
Industrial Production Methods
Industrial production of (3,5-Difluoro-4-iodo-phenyl)-methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(3,5-Difluoro-4-iodo-phenyl)-methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of (3,5-Difluoro-4-iodo-phenyl)aldehyde or ketone.
Reduction: Formation of (3,5-Difluoro-4-iodo-phenyl)methane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3,5-Difluoro-4-iodo-phenyl)-methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3,5-Difluoro-4-iodo-phenyl)-methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
- (3,5-Difluoro-4-iodo-phenyl)boronic acid
- 1-(3,5-Difluoro-4-iodo-phenyl)ethanone
Uniqueness
(3,5-Difluoro-4-iodo-phenyl)-methanol is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C7H5F2IO |
|---|---|
Peso molecular |
270.01 g/mol |
Nombre IUPAC |
(3,5-difluoro-4-iodophenyl)methanol |
InChI |
InChI=1S/C7H5F2IO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3H2 |
Clave InChI |
PDYANEOTHILGMM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)I)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((1R,3R,3''R,5R,5'R,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)-N-((S)-1-phenylethyl)acetamide](/img/structure/B14036390.png)

